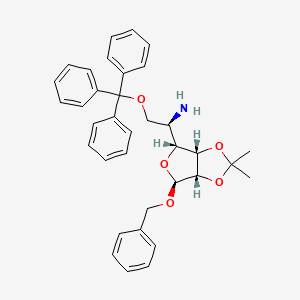
GDP-ALPHA-D-MANNOSE, DISODIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GDP-ALPHA-D-MANNOSE, DISODIUM SALT can be synthesized through chemical synthesis or enzyme-catalyzed reactions. The enzyme-catalyzed method is more common, utilizing enzymes from yeast or bacteria to catalyze the reaction between mannose and GDP, forming GDP-D-mannose. This compound is then reacted with sodium salts to produce GDP-D-mannose disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired enzymes, which catalyze the formation of GDP-D-mannose from mannose and GDP. The product is then purified and converted to its disodium salt form .
Análisis De Reacciones Químicas
Types of Reactions
GDP-ALPHA-D-MANNOSE, DISODIUM SALT undergoes various types of reactions, including glycosylation, where it acts as a mannose donor in glycosyltransferase-mediated reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its specific role in glycosylation processes .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include glycosyltransferases, which facilitate the transfer of mannose to acceptor molecules. The reactions usually occur under mild conditions, often in aqueous solutions at physiological pH and temperature .
Major Products
The major products formed from reactions involving this compound are glycosylated molecules, such as glycoproteins and glycolipids. These products are essential in various biological processes, including cell signaling, protein folding, and immune responses .
Aplicaciones Científicas De Investigación
GDP-ALPHA-D-MANNOSE, DISODIUM SALT has numerous scientific research applications:
Chemistry: It is used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
Biology: It plays a crucial role in the biosynthesis of glycoproteins and glycolipids, which are vital for cell structure and function.
Medicine: It is used in research related to congenital disorders of glycosylation, where defects in glycosylation pathways lead to various diseases.
Industry: It is utilized in the production of therapeutic glycoproteins and in the development of glycosylation-based assays for drug discovery
Mecanismo De Acción
GDP-ALPHA-D-MANNOSE, DISODIUM SALT exerts its effects by serving as a mannose donor in glycosyltransferase reactions. The molecular targets are glycosyltransferase enzymes, which transfer the mannose moiety from GDP-ALPHA-D-MANNOSE to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
GDP-BETA-L-FUCOSE, SODIUM SALT: Another nucleotide sugar involved in glycosylation reactions, acting as a fucose donor.
UDP-ALPHA-D-GLUCOSE, DISODIUM SALT: A nucleotide sugar that serves as a glucose donor in glycosylation reactions.
UDP-ALPHA-D-GALACTOSE, DISODIUM SALT: A nucleotide sugar that acts as a galactose donor in glycosylation processes
Uniqueness
GDP-ALPHA-D-MANNOSE, DISODIUM SALT is unique due to its specific role as a mannose donor in glycosylation reactions. Unlike other nucleotide sugars, it is specifically involved in the biosynthesis of mannose-containing glycoproteins and glycolipids, which are critical for various biological functions .
Propiedades
Número CAS |
103301-73-1 |
|---|---|
Fórmula molecular |
C16H23N5Na2O16P2 |
Peso molecular |
649.3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)




![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)

